2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 2-methoxyphenyl moiety. A sulfanyl bridge connects the triazole ring to an acetamide group, which is further substituted with a 3-chloro-4-methylphenyl group (synonyms: ZINC3291916, STL340059, 734542-23-5) . The structural complexity of this molecule is designed to optimize interactions with biological targets, leveraging the triazole's hydrogen-bonding capacity and the chloro-methylphenyl group's lipophilicity.
Properties
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-11-7-8-12(9-14(11)19)21-16(25)10-27-18-23-22-17(24(18)20)13-5-3-4-6-15(13)26-2/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCBHACNVBPNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form an intermediate, which is then reacted with a triazole derivative under controlled conditions. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Sodium azide, halogenating agents; reactions may require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amine derivatives .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing the triazole structure exhibit notable anticancer properties. In a study involving various derivatives of triazoles:
- The compound was tested against multiple cancer cell lines, showing significant cytotoxic effects.
- The mechanism of action was primarily attributed to the induction of apoptosis in cancer cells, which was evaluated through assays measuring cell viability and apoptosis markers .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been investigated. Triazole derivatives are known for their antifungal and antibacterial activities:
- Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further development in treating infections .
Biochemical Mechanisms
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been implicated in the apoptosis of cancer cells, suggesting that the compound may enhance oxidative stress within these cells .
Case Study 1: Anticancer Screening
In a comprehensive screening of a drug library on multicellular spheroids, researchers identified this compound as a novel anticancer agent. The study highlighted:
- Its effectiveness against various human cancer cell lines.
- A comparison with standard chemotherapeutics showed superior potency in some cases .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial efficacy of this compound against clinical isolates of bacteria:
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogues, with supporting research findings:
Key Findings from Comparative Analysis
Impact of Substituent Position and Electronic Effects: Electron-withdrawing groups (e.g., Cl at position 5 of the triazole) enhance antibacterial activity by increasing electrophilicity and target binding .
Role of Acetamide Substituents :
- Bulky lipophilic groups (e.g., 3-chloro-4-methylphenyl) enhance membrane permeability, critical for anticancer activity .
- Polar substituents (e.g., 4-acetamidophenyl) improve anti-inflammatory efficacy by facilitating hydrogen bonding with COX-2 .
Biological Activity Trade-offs :
- Hydroxyphenyl-substituted triazoles (AM33) exhibit potent enzyme inhibition but may suffer from metabolic instability compared to methoxy analogues .
- Thiazolyl-linked derivatives () show narrow-spectrum anticancer activity, whereas chloro-phenyl derivatives () have broader antimicrobial applications.
Contradictions and Unresolved Questions :
Biological Activity
The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a derivative of the triazole class known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.
- Chemical Formula : C₁₁H₁₂ClN₄O₃S
- Molecular Weight : 280.31 g/mol
- CAS Number : 565179-65-9
Biological Activity Overview
Triazole derivatives have garnered attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The specific compound under investigation has shown promising results in various studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance:
-
Antibacterial Activity :
- The compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus and 40 to 70 µM against Escherichia coli .
- Comparative studies indicated that the activity of this compound was lower than that of standard antibiotics like ceftriaxone, which had MIC values of 0.1 µM against E. coli .
- Antifungal Activity :
Anticancer Potential
The anticancer properties of triazole derivatives are noteworthy. A study screening a library of compounds found that certain triazole derivatives exhibited cytotoxic effects on multiple cancer cell lines, including leukemia and breast cancer cells . Although specific data on the compound is sparse, its structural similarity to other active triazoles suggests potential anticancer activity.
Case Studies and Research Findings
Several case studies have reported on the synthesis and biological evaluation of related triazole compounds:
- Synthesis and Evaluation :
- Mechanism of Action :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
